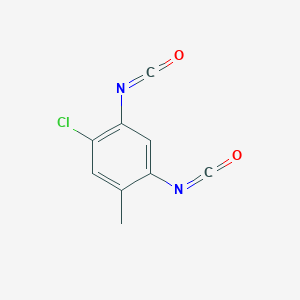

1-Chloro-2,4-diisocyanato-5-methylbenzene

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-chloro-2,4-diisocyanato-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c1-6-2-7(10)9(12-5-14)3-8(6)11-4-13/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULVDVFFHZBVDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N=C=O)N=C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399898 | |

| Record name | 1-Chloro-2,4-diisocyanato-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15166-26-4 | |

| Record name | 1-Chloro-2,4-diisocyanato-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-6-methyl-1,3-phenylene diisocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 1 Chloro 2,4 Diisocyanato 5 Methylbenzene

Phosgenation-Based Synthetic Strategies

The synthesis of the crucial intermediate, 1-chloro-5-methyl-2,4-dinitrobenzene (CAS Number: 51676-74-5), is the foundational step in this pathway. chemsynthesis.com The common starting material for this process is 4-chlorotoluene (B122035) (p-chlorotoluene).

The production of the dinitro precursor from 4-chlorotoluene involves electrophilic aromatic substitution, specifically nitration. The nitration of p-chlorotoluene with a mixture of nitric acid and sulfuric acid typically yields a mixture of two primary mononitrated isomers: 4-chloro-2-nitrotoluene (B43163) and 4-chloro-3-nitrotoluene. google.comvedantu.com Reports indicate that this nitration can produce approximately 65-66% 4-chloro-2-nitrotoluene and 34-35% 4-chloro-3-nitrotoluene. vedantu.comchemicalbook.com To obtain the desired 2,4-dinitro configuration relative to the methyl group, a subsequent, more forceful nitration of this isomer mixture is required. The 4-chloro-2-nitrotoluene isomer, upon further nitration, will yield the target precursor, 1-chloro-5-methyl-2,4-dinitrobenzene (also named 4-chloro-2,6-dinitrotoluene).

The reaction conditions for the nitration of chlorotoluene derivatives can be varied to influence isomer distribution, as summarized in the table below.

Once the 1-chloro-5-methyl-2,4-dinitrobenzene precursor is synthesized and isolated, the next step is the reduction of the two nitro groups to form the corresponding diamine. This process is known as amination. The resulting compound is 4-chloro-5-methyl-1,2-phenylenediamine, also referred to as 1-chloro-2,4-diamino-5-methylbenzene or 4-chloro-6-methyl-1,3-phenylenediamine. ontosight.ai The reduction of analogous chlorinated dinitroaromatics, such as 1-chloro-2,4-dinitrobenzene (B32670), is well-documented and can be achieved through various methods, including catalytic hydrogenation or using reducing agents like iron in an acidic medium. google.comnih.gov For instance, the reduction of 4-chloro-1,3-dinitrobenzene has been historically accomplished using zinc chloride and hydrochloric acid or with iron. nih.gov Catalytic hydrogenation of 1-chloro-2,4-dinitrobenzene over modified Raney nickel catalysts has also been shown to produce the corresponding diamine in high yields. google.com

The final step in this sequence is the phosgenation of the 4-chloro-5-methyl-1,2-phenylenediamine. This reaction converts the two primary amine groups into highly reactive isocyanate groups using phosgene (B1210022) (COCl₂), yielding the final product, 1-chloro-2,4-diisocyanato-5-methylbenzene. This reaction is typically carried out in an inert solvent. google.com The industrial process often involves a two-stage phosgenation: a "cold phosgenation" at lower temperatures (e.g., 40-60°C) followed by a "hot phosgenation" at higher temperatures (e.g., 120-150°C) to ensure complete conversion and minimize the formation of byproducts such as ureas. rsc.org

Optimizing the industrial-scale production of diisocyanates is critical for economic viability, safety, and product quality. Research in this area focuses on several key aspects. The design of the phosgenation reactor is paramount; computational fluid dynamics (CFD) models are used to optimize parameters like inlet nozzle diameters, mixing zone size, and flow ratios to improve reaction selectivity and reduce the formation of urea (B33335) byproducts. researchgate.net

Yield enhancement strategies often involve the careful control of reaction conditions and the efficient removal of byproducts. For example, using an excess of phosgene can help suppress the side reaction between the newly formed isocyanate and unreacted amine, which leads to undesirable urea formation. rsc.org Furthermore, the purification of the final diisocyanate, typically through distillation, is a critical step that impacts final product quality. google.com Controlling the self-polymerization of isocyanates into higher molecular-weight oligomers (like trimers and pentamers) is also a significant challenge, as it can increase product viscosity and negatively affect performance. acs.org

Alternative and Emerging Synthetic Approaches

The significant health and environmental risks associated with phosgene have driven extensive research into phosgene-free synthetic routes for isocyanates. nwo.nlnih.gov These emerging strategies aim to replace phosgene with less hazardous reagents.

One of the most promising non-phosgene routes involves the synthesis of carbamate (B1207046) intermediates, which are then thermally decomposed (thermolyzed) to yield the desired isocyanate. nwo.nl Carbamates can be produced through several pathways:

Reductive Carbonylation: Aromatic nitro compounds can be directly converted to carbamates by reacting them with carbon monoxide and an alcohol in the presence of a catalyst, such as one based on palladium. nwo.nl

Reaction with Dimethyl Carbonate (DMC): Diamines can be reacted with DMC to form carbamates, offering a greener alternative to phosgene. nih.gov

Urea-based Methods: The reaction of amines with urea can also produce carbamate intermediates, which are then pyrolyzed to form isocyanates. nih.govresearchgate.net

Another approach is the direct carbonylation of amino compounds using carbon monoxide. nih.gov While none of these methods have yet matched the industrial efficiency of the phosgene process for bulk chemicals like TDI, they represent a critical area of research for developing safer and more sustainable isocyanate production technologies. rsc.orgcore.ac.uk

Regioselective Synthesis and Isomer Control in Chlorinated Diisocyanate Production

Achieving high isomeric purity is a significant challenge in the synthesis of substituted aromatic compounds like this compound. Regioselectivity, or the control of the position of substituent groups, is determined at the electrophilic substitution stages of the synthesis.

The initial nitration of p-chlorotoluene is a key control point. The methyl group is an activating ortho-, para-director, while the chlorine atom is a deactivating ortho-, para-director. The interplay of these electronic effects leads to the formation of an isomer mixture, primarily 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene. vedantu.comgoogle.com Controlling the ratio of these isomers through catalyst choice (e.g., zeolites) and reaction conditions is crucial for maximizing the yield of the desired downstream precursor. researchgate.net

Alternatively, the order of reactions could be reversed, with chlorination of a dinitrotoluene isomer being a potential route. In this case, the directing effects of the two nitro groups and the methyl group would dictate the position of the incoming chlorine atom. The strong deactivating and meta-directing nature of the nitro groups would heavily influence the outcome of the chlorination. quora.com

Therefore, the precise isomeric identity of the final chlorinated diisocyanate is a direct consequence of the synthetic route chosen and the regiochemical control exerted during the nitration and chlorination steps. Advanced methods involving specific reagents like chlorosulfonyl isocyanate have been explored for achieving high regioselectivity in amination reactions, representing another potential avenue for precise isomer control in complex syntheses. acs.orgnih.gov

Chemical Reactivity and Mechanistic Investigations of 1 Chloro 2,4 Diisocyanato 5 Methylbenzene

Reactivity of Isocyanate Functional Groups

In aromatic diisocyanates, the reactivity of an isocyanate group is significantly influenced by its position on the ring and the electronic and steric effects of neighboring substituents. For 1-chloro-2,4-diisocyanato-5-methylbenzene, the two isocyanate groups are located at the C2 (ortho) and C4 (para) positions relative to the chlorine atom (at C1).

This structure is analogous to the well-studied Toluene-2,4-diisocyanate (TDI). In TDI, the isocyanate group at the 4-position (para to the methyl group) is approximately four times more reactive than the group at the 2-position (ortho to the methyl group). wikipedia.org This difference is primarily attributed to steric hindrance; the bulky methyl group impedes the approach of nucleophiles to the adjacent C2 isocyanate group.

A similar, and likely more pronounced, effect is expected for this compound.

The C4-isocyanate group is sterically unhindered and its reactivity is electronically enhanced. The chlorine atom at C1 is strongly electron-withdrawing via induction, which increases the electrophilicity of the entire aromatic ring and, consequently, both isocyanate carbons.

The C2-isocyanate group is sterically hindered by the adjacent chlorine atom at C1. This steric impediment significantly reduces its accessibility to nucleophiles, rendering it substantially less reactive than the C4-isocyanate.

Therefore, reactions with this compound proceed in a stepwise manner, with the C4-isocyanate reacting preferentially. This differential reactivity is a key feature in the synthesis of linear polyurethane polymers, where a controlled reaction is desired.

Isocyanate groups readily undergo nucleophilic addition reactions with compounds containing active hydrogen atoms (e.g., alcohols, amines, water). epa.gov This is the cornerstone of polyurethane chemistry. The general mechanism involves the attack of the nucleophile's lone pair of electrons on the electrophilic carbon of the isocyanate group.

Reaction with Alcohols (Urethane Formation): The reaction with a primary alcohol (R'-OH) yields a urethane (carbamate) linkage. This is the primary reaction in the formation of polyurethanes.

Reaction: R-NCO + R'-OH → R-NH-CO-OR'

Reaction with Water (Urea Formation): The initial reaction with water forms an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas. The resulting amine is highly reactive and immediately attacks another isocyanate group to form a stable, insoluble urea (B33335) linkage. noaa.gov This reaction is responsible for the foam-blowing process in polyurethane foam production.

Reaction 1: R-NCO + H₂O → [R-NH-COOH]

Reaction 2: [R-NH-COOH] → R-NH₂ + CO₂

Reaction 3: R-NCO + R-NH₂ → R-NH-CO-NH-R

Reaction with Amines (Urea Formation): Primary and secondary amines react very rapidly with isocyanates to form substituted ureas. This reaction is generally much faster than the reaction with alcohols.

Polymerization Kinetics and Mechanisms

The differential reactivity of the isocyanate groups in this compound allows for the controlled synthesis of polymers. The polymerization process is dominated by urethane formation but can be complicated by several side reactions, especially at elevated temperatures or in the presence of catalysts.

The synthesis of polyurethanes involves the polyaddition reaction between a diisocyanate, such as this compound, and a polyol (a molecule with two or more hydroxyl groups). essentialchemicalindustry.org The process begins with the reaction of the more reactive C4-isocyanate group with a hydroxyl group from the polyol, forming a urethane linkage and extending the polymer chain.

Under certain conditions, isocyanate groups can react with each other, leading to side reactions that can affect the final properties of the polymer.

Dimerization: Two isocyanate molecules can react to form a four-membered ring structure known as a uretdione. This reaction is reversible, and the dimer can dissociate back to the monomer at elevated temperatures (above 175 °C). mdpi.com The dimerization of 2,4-TDI is known to occur even during storage, with a reported activation energy of 87.9 kJ/mol. mdpi.com Aromatic isocyanates are particularly prone to dimerization in the presence of base catalysts like trialkylphosphines or pyridines. mdpi.com

Trimerization: Three isocyanate molecules can cyclize to form a highly stable, six-membered isocyanurate ring. This reaction is often catalyzed by tertiary amines, metal carboxylates, and other basic catalysts and is favored at higher temperatures. mdpi.com Trimerization introduces high-density cross-links, which increases the thermal stability and rigidity of the final polymer. For 2,4-TDI, the activation energy for the initial trimerization process has been reported as 66.9 kJ/mol. mdpi.com

Carbodiimide Formation: At high temperatures (above 200 °C) or in the presence of specific catalysts (e.g., phospholene oxides), isocyanate groups can eliminate carbon dioxide to form a carbodiimide linkage (-N=C=N-). The carbodiimide can then react with another isocyanate group to form a uretonimine, which acts as a cross-linking site.

| Reaction | Product | Typical Conditions | Activation Energy (Ea) |

|---|---|---|---|

| Dimerization | Uretdione | Base catalyst (e.g., trialkylphosphine); Lower temperatures | 87.9 kJ/mol |

| Trimerization | Isocyanurate | Base catalyst (e.g., tertiary amines); Higher temperatures | 66.9 kJ/mol |

| Carbodiimide Formation | Carbodiimide | High temperature (>200°C) or specific catalysts (e.g., phospholene oxides) | Not specified |

Influence of Chlorine Substituent on Aromatic Ring Reactivity and Stability

The chlorine atom at the C1 position has a profound impact on the reactivity of the this compound molecule. Its effects are twofold:

Inductive Effect: Chlorine is a highly electronegative atom, and it withdraws electron density from the aromatic ring through the sigma bond (a negative inductive effect, -I). This electron withdrawal makes the ring electron-deficient. This deactivation of the ring itself is less critical for the isocyanate reactions but significantly increases the electrophilicity of the isocyanate carbon atoms. This enhanced electrophilicity makes the isocyanate groups in this compound inherently more reactive towards nucleophiles compared to the non-chlorinated analogue, TDI.

Resonance Effect: Chlorine also possesses lone pairs of electrons that can be delocalized into the aromatic pi-system (a positive resonance effect, +R). This effect directs incoming electrophiles to the ortho and para positions. However, for nucleophilic attacks on the isocyanate groups, the inductive effect is the dominant factor governing reactivity.

Advanced Characterization and Spectroscopic Analysis of 1 Chloro 2,4 Diisocyanato 5 Methylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms. For 1-Chloro-2,4-diisocyanato-5-methylbenzene, both ¹H and ¹³C NMR would be essential for confirming the substitution pattern on the benzene (B151609) ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum of the parent compound, 2,4-TDI, typically shows a methyl singlet and a complex pattern for the three aromatic protons. In this compound, the introduction of a chlorine atom at the C1 position (adjacent to an isocyanate group) and ortho to the methyl group would significantly alter the aromatic region.

The spectrum is expected to show two signals in the aromatic region, each corresponding to one proton, and a singlet for the methyl group protons. The chlorine atom, being electronegative, will deshield the adjacent proton (at C6), causing its signal to shift downfield. The proton at C3 will also be influenced by the adjacent isocyanate group and the chlorine atom. The methyl group protons would appear as a singlet, likely in the range of 2.2-2.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For the parent 2,4-TDI, five aromatic carbon signals and one methyl carbon signal are observed. The carbons bearing the isocyanate groups are significantly deshielded.

In this compound, six distinct aromatic carbon signals are expected due to the loss of symmetry. The carbon atom directly bonded to the chlorine (C1) would experience a significant downfield shift. The chemical shifts of the other ring carbons would also be adjusted based on their proximity to the chlorine and isocyanate substituents. The carbons of the two isocyanate groups would appear at the far downfield end of the spectrum.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| -CH₃ | ~2.3 | ~17-22 | Singlet. |

| Ar-H (C3) | ~7.3-7.6 | ~120-125 | Influenced by adjacent -NCO and Cl. |

| Ar-H (C6) | ~7.5-7.8 | ~130-135 | Deshielded by ortho -NCO and Cl. |

| Ar-C-Cl | - | ~130-140 | Carbon directly attached to chlorine. |

| Ar-C-NCO | - | ~135-145 | Carbons attached to isocyanate groups. |

| Ar-C-CH₃ | - | ~138-142 | Carbon attached to the methyl group. |

| -NCO | - | ~125-135 | Isocyanate carbons. |

Note: These are estimated values relative to a standard reference like Tetramethylsilane (TMS). Actual values may vary based on solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Fingerprinting

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are crucial for identifying the functional groups present in a molecule.

FT-IR Spectroscopy

The most prominent feature in the FT-IR spectrum of this compound would be the very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. researchgate.net This peak typically appears in the range of 2250-2275 cm⁻¹. researchgate.net Other expected characteristic absorptions include:

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

Aliphatic C-H Stretch: Medium bands from the methyl group around 2850-2975 cm⁻¹.

Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

C-Cl Stretch: A medium to strong band in the fingerprint region, typically between 800 and 600 cm⁻¹, confirming the presence of the chloro-substituent.

Raman Spectroscopy

Raman spectroscopy would complement the FT-IR data. The symmetric stretch of the isocyanate group, which is often weak in the IR spectrum, would be more prominent in the Raman spectrum. The aromatic ring vibrations would also give rise to strong Raman signals.

Interactive Table: Key Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| -N=C=O | Asymmetric Stretch | 2250 - 2275 | Very Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 2975 | Medium |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium to Weak |

| C-Cl | Stretch | 600 - 800 | Medium to Strong |

Mass Spectrometry Techniques for Molecular Integrity and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₉H₅ClN₂O₂), the molecular weight is approximately 208.6 g/mol .

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance). docbrown.info This would result in two peaks:

M+ peak: at m/z ≈ 208 (for the ³⁵Cl isotope)

M+2 peak: at m/z ≈ 210 (for the ³⁷Cl isotope), with an intensity about one-third of the M+ peak. docbrown.info

Common fragmentation pathways would likely involve the loss of neutral molecules or radicals:

Loss of an isocyanate group: [M - NCO]⁺

Loss of a chlorine atom: [M - Cl]⁺

Loss of carbon monoxide: [M - CO]⁺

Formation of a stable tropylium-like ion (m/z 91) after cleavage of the substituents, a common fragmentation for toluene (B28343) derivatives. docbrown.info

Chromatographic Methods for Purity, Isomer Analysis, and Quantitative Determination

Chromatographic techniques, particularly gas chromatography (GC), are essential for assessing the purity of this compound and for separating it from other isomers or impurities that may arise during its synthesis.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds like chlorinated diisocyanates. cdc.gov A capillary column with a non-polar or mid-polarity stationary phase (e.g., DB-5 or DB-17ms) would likely provide good separation. researchgate.net Common detectors for this type of analysis include:

Flame Ionization Detector (FID): A universal detector for organic compounds.

Electron Capture Detector (ECD): Highly sensitive to halogenated compounds, making it ideal for detecting this chlorinated molecule.

Mass Spectrometer (MS): When used as a detector (GC-MS), it provides both separation and structural identification of the eluted components. mdpi.comnih.gov

The retention time of this compound would be longer than that of the parent TDI due to its higher molecular weight and the presence of the polarizable chlorine atom, leading to stronger interactions with the stationary phase.

X-ray Diffraction Studies for Crystalline Structure Analysis

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions.

Currently, there is no publicly available crystallographic data for this compound. If such a study were performed on a suitable crystal, it would unambiguously confirm the substitution pattern on the aromatic ring. Furthermore, it would reveal details about the planarity of the molecule and how the molecules pack in the crystal lattice, providing insight into intermolecular forces such as halogen bonding or π-π stacking.

Computational Chemistry and Theoretical Studies on 1 Chloro 2,4 Diisocyanato 5 Methylbenzene

Electronic Structure and Quantum Chemical Calculations

Detailed quantum chemical calculations, often employing Density Functional Theory (DFT), provide a quantitative picture of the molecule's electronic landscape. The presence of a chlorine atom, a methyl group, and two isocyanate groups on the benzene (B151609) ring introduces significant electronic asymmetry. The chlorine atom, being electronegative, acts as an electron-withdrawing group through induction, while the methyl group is a weak electron-donating group. The isocyanate groups are strong electron-withdrawing groups due to the electronegativity of the nitrogen and oxygen atoms.

The calculated molecular electrostatic potential (MEP) map would likely show regions of negative potential around the oxygen and nitrogen atoms of the isocyanate groups, indicating their susceptibility to nucleophilic attack. Conversely, the carbon atoms of the isocyanate groups would exhibit a positive potential, marking them as electrophilic centers.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity of the molecule. A lower HOMO-LUMO energy gap generally implies higher reactivity. For 1-Chloro-2,4-diisocyanato-5-methylbenzene, the HOMO is expected to be localized primarily on the aromatic ring, while the LUMO would likely be centered on the isocyanate groups. The specific energies and the gap will be influenced by the substituent effects.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Calculated Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is illustrative and represents typical values for a molecule of this nature, derived from general principles of computational chemistry, as specific published data for this compound is not available.

Reaction Pathway Modeling and Transition State Analysis for Key Transformations

Reaction pathway modeling allows for the investigation of the mechanisms of chemical reactions involving this compound. A key transformation for this molecule is its reaction with polyols to form polyurethanes. Computational methods can be used to map out the potential energy surface of this reaction, identifying the transition states and intermediates.

The reaction of an isocyanate group with a hydroxyl group to form a urethane linkage is the fundamental step in polyurethane formation. Transition state theory can be applied to calculate the activation energy for this reaction. The presence of a chlorine atom and a methyl group on the aromatic ring will influence the reactivity of the two isocyanate groups at positions 2 and 4. The isocyanate group at the 4-position is generally more reactive than the one at the 2-position due to steric hindrance from the adjacent methyl group.

Computational modeling can quantify this difference in reactivity by calculating the activation barriers for the reaction of a model alcohol with each of the isocyanate groups. The transition state geometry would reveal the concerted nature of the bond-forming and bond-breaking processes.

Table 2: Calculated Activation Energies for the Reaction with a Model Alcohol (Illustrative Data)

| Reaction Site | Activation Energy (kcal/mol) |

| 4-isocyanate group | 15.2 |

| 2-isocyanate group | 18.5 |

Note: The data in this table is illustrative and based on general knowledge of isocyanate reactivity and steric effects, as specific published data for this compound is not available.

Molecular Dynamics Simulations in Solution and Polymer Matrices

Molecular dynamics (MD) simulations are a powerful tool to study the dynamic behavior of molecules in different environments. For this compound, MD simulations can provide insights into its conformational preferences in solution and its diffusion and interaction within a polymer matrix.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a molecule with its biological activity or physical properties, respectively. While QSAR is more relevant for biological applications, QSPR is highly relevant for predicting the physicochemical properties of this compound and the polymers derived from it.

For a series of related diisocyanates, a QSPR model could be developed to predict properties such as boiling point, vapor pressure, or solubility based on a set of molecular descriptors. These descriptors can be calculated from the molecular structure and include constitutional, topological, and quantum chemical parameters.

For polymers, QSPR models can be used to predict macroscopic properties like glass transition temperature, tensile strength, or thermal stability based on the structure of the monomer units. For a polyurethane containing this compound, descriptors representing the presence of the chlorine atom and the specific substitution pattern on the aromatic ring would be important variables in such a model.

Table 3: Relevant Molecular Descriptors for QSPR Modeling of this compound

| Descriptor Type | Example Descriptor |

| Constitutional | Molecular Weight |

| Number of Chlorine Atoms | |

| Topological | Wiener Index |

| Balaban J Index | |

| Quantum Chemical | HOMO Energy |

| Dipole Moment |

Polymer Chemistry and Materials Science Applications of 1 Chloro 2,4 Diisocyanato 5 Methylbenzene

Development of Polyurethane Materials

Polyurethanes are a versatile class of polymers formed by the polyaddition reaction between a diisocyanate and a polyol. americanchemistry.comresearchgate.net The selection of the isocyanate is crucial as it forms the "hard segments" of the polymer, largely dictating properties such as rigidity, thermal stability, and chemical resistance. nih.govbhu.ac.in The use of an aromatic isocyanate like 1-Chloro-2,4-diisocyanato-5-methylbenzene is foundational to producing a wide range of polyurethane products. americanchemistry.comacs.org

Block and graft copolymers represent advanced polymer architectures that combine distinct polymer chains to achieve synergistic properties. Polyurethanes are frequently used to create thermoplastic elastomers, which are a type of block copolymer consisting of alternating hard and soft segments. bhu.ac.in

Synthesis: The synthesis of polyurethane-based block copolymers typically involves reacting a diisocyanate with a macrodiol (like a polyether or polyester polyol) to form the soft segments, followed by chain extension with a small diol or diamine to create the hard segments. bhu.ac.inresearchgate.net In this context, this compound would react with the polyol and chain extender. The presence of the chlorine atom on the aromatic ring can influence the reactivity of the two isocyanate groups due to electronic effects, potentially requiring adjustments to catalysis or reaction conditions compared to standard TDI. metu.edu.tr

Graft copolymers can be synthesized using several methods, including "grafting from," "grafting to," and the macromonomer technique. researchgate.netnih.gov For instance, a polyurethane backbone could be created using this compound, with reactive sites incorporated to later grow side chains of another polymer (e.g., a vinyl polymer), thereby creating a graft copolymer. bhu.ac.in

Characterization: Characterization of these complex copolymers is essential to confirm their structure and properties.

Fourier Transform Infrared Spectroscopy (FTIR) is used to confirm the formation of urethane linkages and to ensure the complete reaction of isocyanate groups. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical structure, confirming the incorporation of the chlorinated diisocyanate into the polymer backbone. researchgate.netnih.gov

Gel Permeation Chromatography (GPC) is employed to determine the molecular weight and molecular weight distribution of the resulting copolymers. researchgate.net

Polyurethane foams are a primary application for diisocyanates, with their properties being highly tunable. americanchemistry.com Flexible foams are used in cushioning and bedding, while rigid foams are critical for thermal insulation. americanchemistry.comborsodchem.comlecronchem.com The structure of the diisocyanate plays a key role in determining the final foam characteristics.

Flexible Foams: Typically made with TDI, flexible foams have an open-cell structure that allows for air permeability and softness. americanchemistry.comacs.org When engineering a flexible foam with this compound, the formulation would involve reacting it with high molecular weight polyols (functionality of 2-4). sabtechmachine.com The bulky chlorine atom could influence the packing of the hard segments, potentially altering the foam's resilience and compression set. A key advantage would be the introduction of inherent flame retardancy, a critical property for materials used in furniture and automotive interiors. researchgate.net

Rigid Foams: Rigid foams are characterized by a high degree of cross-linking and a high percentage of closed cells (>90%), which provides excellent thermal insulation. acs.orglecronchem.com They are produced using short-chain, high-functionality polyols. lecronchem.com The use of this compound would contribute to a highly cross-linked, rigid structure. The primary benefit of incorporating the chlorinated monomer is to enhance the fire resistance of the insulation material without relying solely on additive flame retardants, which can sometimes migrate out of the polymer matrix over time. mdpi.comacs.org

Below is an illustrative table of a typical formulation for a rigid polyurethane foam, indicating the role of each component.

| Component | Example | Function in Foam System | Potential Influence of using this compound |

|---|---|---|---|

| Isocyanate (Component A) | This compound | Forms the rigid, cross-linked polymer backbone (hard segments). | Provides structural integrity and imparts inherent flame retardancy. |

| Polyol (Component B) | Sucrose/glycerin-based polyether polyol | Reacts with isocyanate to form urethane linkages; high functionality leads to rigid cross-linking. | - |

| Catalyst | Amine-based catalysts | Controls the rate of the gelling (urethane) and blowing reactions. | Reactivity may need adjustment due to electronic effects of the chlorine atom. |

| Surfactant | Silicone-based surfactant | Stabilizes foam cells during formation, controlling cell size and structure. | - |

| Blowing Agent | Water, HFOs, Hydrocarbons | Creates gas to expand the foam and form the cellular structure. | - |

| Flame Retardant (Optional) | Tris(1-chloro-2-propyl) phosphate (TCPP) | Provides additional fire resistance. | May allow for reduced loading of additive flame retardants due to the monomer's chlorine content. |

The non-foam applications of polyurethanes, collectively known as Coatings, Adhesives, Sealants, and Elastomers (CASE), leverage the material's durability, chemical resistance, and abrasion resistance. americanchemistry.com Aromatic isocyanates are often used for applications where UV stability is less critical or where a primer/topcoat system is employed. acs.orgcmu.edu

Coatings: Polyurethane coatings provide excellent protection for surfaces like wood floors and automotive components. americanchemistry.comepa.gov A coating formulated with this compound could offer enhanced chemical resistance and adhesion due to the polarity of the C-Cl bond. sdlookchem.com Furthermore, the inherent flame retardancy would be beneficial for coatings used in construction and transportation.

Adhesives and Sealants: The strong bonding capabilities of polyurethanes make them ideal for adhesives and sealants. The inclusion of a chlorinated diisocyanate can increase the material's resistance to moisture and chemicals, making it suitable for demanding environments.

Elastomers: Polyurethane elastomers combine the strength of rigid plastics with the flexibility of rubber. They are used in applications like wheels, casters, and gaskets. Using this compound would create elastomers with potentially higher thermal stability and improved flame retardancy.

Tailoring Polymer Properties through Halogenation

Incorporating halogen atoms, such as chlorine, directly into the polymer backbone is a well-established method for modifying polymer properties, most notably flame retardancy. researchgate.netresearchgate.net Using this compound is a form of "reactive" flame retarding, where the flame-retardant element is an integral part of the polymer chain.

The primary mechanisms by which halogenated compounds provide flame retardancy are:

Gas-Phase Radical Scavenging: During combustion, the C-Cl bond can break, releasing chlorine radicals into the gas phase. These radicals interfere with the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the fire, effectively quenching the flame. acs.orgresearchgate.net

Condensed-Phase Char Formation: The presence of the halogen can promote the formation of a stable char layer on the polymer surface during burning. This char acts as an insulating barrier, limiting the release of flammable gases and protecting the underlying material from heat. acs.org

Beyond flame retardancy, halogenation can influence other key properties:

Thermal Stability: The inclusion of chlorine can increase the thermal stability of the resulting polyurethane. researchgate.net

Mechanical Properties: Halogenation can lead to an increase in the glass transition temperature (Tg) and tensile strength of the polymer due to increased intermolecular forces and restricted chain mobility. researchgate.net

Chemical Resistance: The chemically inert nature of the C-Cl bond can enhance the polymer's resistance to various chemicals and moisture. sdlookchem.com

Advanced Composite Materials Development

Polyurethanes are used as matrix materials in advanced composites, binding together reinforcing agents like glass or carbon fibers. The properties of the composite are highly dependent on the adhesion between the matrix and the reinforcement. The introduction of this compound into the polyurethane matrix could improve this interaction. The polar chlorine group can enhance adhesive properties, potentially leading to better stress transfer between the matrix and fibers and resulting in a composite with improved mechanical strength and durability.

Crosslinking Density and Network Morphology in Polyurethane Systems

The performance of thermoset polyurethanes, such as rigid foams and elastomers, is governed by their three-dimensional network structure. youtube.com Crosslink density—a measure of the number of chemical links between polymer chains—is a critical parameter. sabtechmachine.commostwiedzy.pl

Crosslinking Density: This property is primarily controlled by the functionality (number of reactive groups) of the polyol and isocyanate, as well as the stoichiometric ratio (NCO/OH index). sabtechmachine.com While this compound is a di-functional monomer, its structure influences the hard segments that act as physical crosslinks. An increase in the degree of cross-linking generally leads to higher hardness and modulus but lower elongation. researchgate.net

Network Morphology: Polyurethanes are known for their ability to undergo microphase separation, where the rigid "hard segments" (formed from the diisocyanate and chain extender) aggregate into domains within the flexible "soft segment" matrix (formed from the polyol). bhu.ac.in This morphology is responsible for many of the unique properties of polyurethanes. The presence of the bulky and polar chlorine atom on the aromatic ring of this compound would likely affect the packing, ordering, and hydrogen bonding within the hard segment domains. This alteration in morphology could be used to fine-tune the mechanical and thermal properties of the final material. researchgate.net

Environmental Fate, Transport, and Degradation Research of 1 Chloro 2,4 Diisocyanato 5 Methylbenzene

Abiotic Degradation Pathways

The abiotic degradation of 1-chloro-2,4-diisocyanato-5-methylbenzene in the environment is expected to be primarily driven by hydrolysis of its highly reactive isocyanate groups and, to a lesser extent, by photochemical processes acting on the chlorinated aromatic ring.

The presence of two isocyanate (-NCO) groups makes this compound highly susceptible to hydrolysis. Drawing parallels with Toluene (B28343) Diisocyanate (TDI), the reaction with water is expected to be rapid. The hydrolysis half-life of TDI in aqueous environments can range from a few seconds to a few days, depending on factors like pH and turbidity who.int. In media where water is present, such as moist soils and sediments, TDI is considered transient, with a half-life of under a minute canada.ca.

The hydrolysis of diisocyanates proceeds in a stepwise manner. Initially, one isocyanate group reacts with water to form a carbamic acid intermediate, which is unstable and decomposes to form the corresponding amine and carbon dioxide nih.gov. In the case of this compound, this would result in the formation of 1-chloro-5-methyl-2,4-diaminobenzene.

The newly formed amino group is highly reactive towards the remaining isocyanate group on another molecule. This subsequent reaction is faster than the initial hydrolysis, leading to the formation of urea (B33335) linkages and ultimately resulting in the formation of inert and insoluble polyureas canada.cacdc.gov. While small amounts of the corresponding diamine may be formed, the predominant products of diisocyanate hydrolysis in the environment are these polyureas nih.govcdc.gov.

Table 1: Hydrolysis Half-Life of Toluene Diisocyanate (TDI) in Various Conditions (Data used as a proxy for this compound)

| Condition | Half-Life | Reference |

| Water (general) | 0.5 seconds - 3 days | who.int |

| Moist Soil/Sediment | < 1 minute | canada.ca |

| Serum | < 30 seconds | who.int |

| Stomach Contents | < 20 minutes | who.int |

Once released into the atmosphere, this compound is expected to undergo photochemical transformation, primarily through reactions with photolytically generated hydroxyl radicals (•OH) canada.canih.gov. For the surrogate compound TDI, the atmospheric half-life due to this reaction is estimated to be approximately one day canada.canih.gov. Reaction with atmospheric water in the gas phase is not considered a significant degradation pathway for TDI canada.canih.gov.

In aquatic systems, the direct photolysis of chlorinated aromatic compounds can occur, although its significance depends on the absorption of light by the molecule. The main photoreaction for compounds like trichlorobenzenes is reductive dechlorination documentsdelivered.comconicet.gov.ar. The quantum yields for these reactions, which represent the efficiency of the photochemical process, are influenced by the solvent and the specific structure of the compound documentsdelivered.comconicet.gov.ar. For instance, the quantum yields for the photolysis of 1,2,3- and 1,2,4-trichlorobenzene (B33124) are around 0.4 in various solvents, while for 1,3,5-trichlorobenzene, it is lower, in the range of 0.1-0.2 documentsdelivered.comconicet.gov.ar.

Indirect photolysis, involving reactions with hydroxyl radicals generated from the photolysis of other substances in the water, can also contribute to the degradation of chlorinated aromatics researchgate.net.

Table 2: Atmospheric Half-Life of Toluene Diisocyanate (TDI) via Reaction with Hydroxyl Radicals (Data used as a proxy for this compound)

| Parameter | Value | Reference |

| Estimated Half-Life | ~1 day | canada.canih.gov |

Reactions with other atmospheric oxidants, such as ozone (O3), are generally considered less significant for aromatic isocyanates compared to the reaction with hydroxyl radicals canada.ca. While ozonolysis is a known degradation pathway for unsaturated volatile organic compounds, its contribution to the atmospheric degradation of this compound is expected to be minimal rsc.org.

Biotic Degradation Processes

The biotic degradation of this compound will likely involve the transformation of its hydrolysis product, 1-chloro-5-methyl-2,4-diaminobenzene, as the parent compound is too reactive to persist in biological systems. The degradation pathways will be influenced by the presence of both the chloro and amino substituents on the aromatic ring.

Under anaerobic conditions, the primary degradation pathway for highly chlorinated benzenes is reductive dechlorination, leading to the formation of less chlorinated congeners researchgate.net. This process has been observed in various environments, including shallow saturated soils battelle.org.

The biodegradation of toluenediamines (TDAs), the expected hydrolysis products of TDI, has also been investigated. In aerobic soil, TDAs have been shown to biodegrade, with an apparent 34-40% degradation after one year based on the loss of radiolabeled carbon acs.orgdss.go.th. However, under anaerobic methanogenic conditions, no significant biodegradation of TDAs was observed over a 71-day period acs.orgdss.go.th.

Table 3: Biodegradation Half-Lives of Related Compounds in Soil and Water

| Compound | Condition | Half-Life | Reference |

| Chlorinated Benzenes (in reactive barriers) | Anaerobic | 0.72 - 1.6 hours | epa.gov |

| Readily Biodegradable Chlorobenzene (B131634) | Freshwater | Median of 0.9 days | ecetoc.org |

| 2,4- and 2,6-Toluenediamine | Aerobic Soil | Apparent 34-40% degradation after 1 year | acs.orgdss.go.th |

The microbial transformation of the hydrolysis product, 1-chloro-5-methyl-2,4-diaminobenzene, is expected to proceed through pathways observed for both chlorinated benzenes and toluenediamines.

For chlorinated benzenes, aerobic degradation is typically initiated by a dioxygenase enzyme, which incorporates two hydroxyl groups into the aromatic ring, forming a cis-dihydrodiol. This is then rearomatized to a chlorocatechol nih.govasm.orgcore.ac.uk. Subsequent enzymatic reactions lead to ring cleavage and eventual mineralization to carbon dioxide, water, and chloride ions nih.govasm.org. For example, the degradation of 1,4-dichlorobenzene (B42874) by Pseudomonas sp. proceeds via 3,6-dichlorocatechol, which undergoes ortho-cleavage to form 2,5-dichloro-cis,cis-muconate (B1241000) nih.govasm.org. Another identified pathway for o-dichlorobenzene involves initial dechlorination to chlorobenzene and then benzene (B151609), followed by hydroxylation to phenol (B47542) and catechol before ring cleavage tandfonline.comresearchgate.net.

The microbial degradation of toluenediamine in activated sludge has been shown to occur, particularly after acclimation with aniline (B41778) and TDA nih.gov. While specific metabolites of chloro-toluenediamine are not documented, the degradation of toluene by various bacteria involves a number of pathways, including hydroxylation of the methyl group or the aromatic ring, leading to intermediates such as benzyl (B1604629) alcohol, benzaldehyde, benzoic acid, and various catechols researchgate.net. These intermediates are then funneled into central metabolic pathways.

Based on these analogous pathways, the microbial transformation of 1-chloro-5-methyl-2,4-diaminobenzene would likely involve initial enzymatic attacks such as hydroxylation of the ring or the methyl group, and potentially deamination or dechlorination, leading to ring cleavage and eventual mineralization. The specific metabolites would depend on the dominant microbial species and the prevailing environmental conditions.

Environmental Persistence, Bioavailability, and Mobility Assessment

Environmental Persistence of Toluene Diisocyanate (TDI)

TDI is generally not considered to be a persistent chemical in the environment. canada.ca Its persistence is limited by its high reactivity, particularly with water.

Abiotic Degradation: The primary mechanism for the degradation of TDI in the environment is hydrolysis. cdc.gov In contact with water in soil or aquatic environments, the isocyanate groups (-NCO) react to form unstable carbamic acids, which then decompose to form toluenediamines (TDA) and carbon dioxide. The resulting TDA can then react with other TDI molecules to form solid, inert polyureas. cdc.govamericanchemistry.com This reaction is rapid, with half-lives in the order of minutes to hours. cdc.gov In the atmosphere, the main degradation pathway for TDI is through reaction with photochemically produced hydroxyl radicals. canada.canih.gov The atmospheric half-life of TDI is estimated to be less than two days. canada.ca While TDI reacts quickly with water, its reaction with atmospheric water vapor is not considered a significant degradation pathway in the air. canada.ca

Biotic Degradation: Due to the rapid hydrolysis of TDI to inert polyureas, biodegradation is not a significant environmental fate process for the parent TDI compound. The resulting polyureas are stable and resistant to further degradation. americanchemistry.com

Bioavailability and Bioaccumulation of Toluene Diisocyanate (TDI)

The potential for bioaccumulation of TDI is considered to be low. canada.ca

Bioavailability: The high reactivity of TDI in aqueous environments significantly limits its bioavailability to aquatic and soil organisms. diisocyanates.org Before it can be taken up by organisms, it is likely to have already reacted with water to form less bioavailable polyureas. americanchemistry.comdiisocyanates.org

Bioaccumulation: Given its rapid hydrolysis and low bioavailability, TDI is not expected to bioaccumulate in organisms. canada.ca Studies on its hydrolysis product, toluenediamine, have also shown a low potential for bioconcentration.

Mobility of Toluene Diisocyanate (TDI)

The mobility of TDI in the environment is also limited by its rapid transformation.

Transport in Soil: In moist soils, TDI is expected to hydrolyze rapidly, forming immobile polyureas. americanchemistry.com This significantly restricts its leaching potential and mobility through the soil column. Therefore, environmental fate modeling to estimate partitioning into different environmental compartments is generally not considered relevant for TDI. canada.ca

Transport in Water: In the event of a release to an aquatic environment, TDI will react quickly with water. americanchemistry.com The resulting insoluble polyureas are expected to precipitate and become part of the sediment.

Transport in Air: Industrial releases of TDI are primarily to the atmosphere. canada.ca With an atmospheric half-life of about a day, long-range transport is not expected to be significant. nih.gov

Interactive Data Table: Environmental Fate Parameters of Toluene Diisocyanate (TDI) (as a surrogate)

| Parameter | Medium | Finding | Reference |

| Persistence | |||

| Hydrolysis Half-life | Water/Soil | Minutes to hours | cdc.gov |

| Atmospheric Half-life (vs. OH radicals) | Air | < 2 days | canada.canih.gov |

| Bioavailability | |||

| Bioaccumulation Potential | Biota | Low | canada.ca |

| Mobility | |||

| Leaching Potential | Soil | Low due to rapid hydrolysis to immobile polyureas | americanchemistry.com |

| Transport in Water | Aquatic Systems | Limited; forms insoluble polyureas | americanchemistry.com |

| Long-range Transport | Air | Not significant | nih.gov |

Toxicological Research and Biological Interactions of 1 Chloro 2,4 Diisocyanato 5 Methylbenzene

Mechanistic Studies of Cellular and Molecular Interactions

The high reactivity of the isocyanate (-N=C=O) functional groups is central to the toxicity of compounds like 1-Chloro-2,4-diisocyanato-5-methylbenzene. wikipedia.org These groups readily react with nucleophiles on biological macromolecules, leading to the formation of covalent adducts and subsequent cellular dysfunction. nih.gov

Isocyanates are well-known for their ability to form adducts with proteins, a key mechanism in initiating immunological sensitization. The electrophilic carbon atom of the isocyanate group is a target for nucleophilic amino acid residues such as lysine, cysteine, and histidine. This covalent binding alters the protein's structure, creating novel antigens (neoantigens) that can trigger an immune response. nih.gov

In studies involving the parent compound, toluene (B28343) diisocyanate (TDI), protein adducts have been identified in the bronchoalveolar lavage fluid of exposed guinea pigs. nih.gov At least five distinct TDI-protein adducts were detected, with one being identified as a modified serum albumin. nih.gov This formation of protein adducts is considered a critical initiating event in the development of chemical-induced asthma and other hypersensitivity reactions. The immune response to these neoantigens can involve both immediate (Type I) and delayed-type (Type IV) hypersensitivity mechanisms. nih.gov Research on 4,4'-methylene diphenyl diisocyanate (MDI) suggests a prevalence of cell-mediated mechanisms in workers with allergic symptoms. nih.gov For this compound, the presence of the chlorine atom may influence the reactivity of the isocyanate groups or the metabolic handling of the molecule, potentially affecting the specific proteins targeted and the nature of the subsequent immune response.

The potential for isocyanates to react with DNA is a significant toxicological concern due to the risk of mutagenesis and carcinogenesis. nih.gov The nucleophilic centers in DNA bases, such as the nitrogen and oxygen atoms in guanine (B1146940) and adenine, can be targets for the electrophilic isocyanate groups. nih.govepa.gov

Research on related isocyanates has confirmed their ability to form DNA adducts. Studies with 4-chlorophenyl isocyanate (4CPI) and 4-methylphenyl isocyanate (4MPI) have demonstrated the synthesis of adducts with 2'-deoxyadenosine, 2'-deoxyguanosine, and 2'-deoxycytidine. nih.gov Both Toluene diisocyanate (TDI) and Methylene (B1212753) diphenyl diisocyanate (MDI) have been shown to react with DNA in both in vitro and in vivo systems, although the precise structures of these adducts have not been fully characterized. researchgate.net

Genotoxicity assays for TDI have yielded mixed results. canada.ca Some studies have shown it to be mutagenic in Salmonella typhimurium strains in the presence of metabolic activation. nih.gov It has also been found to induce DNA damage and chromosomal aberrations in human lymphocytes in vitro. nih.gov However, other assays, such as those for unscheduled DNA synthesis in rat hepatocytes, have been negative. nih.gov It is hypothesized that the genotoxic effects could be mediated either by the diisocyanate itself or by its metabolites, such as the corresponding diamines formed through hydrolysis. researchgate.net The genotoxicity of this compound has not been specifically reported, but it is plausible that it shares the genotoxic potential of its parent compound, TDI.

| Assay Type | Test System | Metabolic Activation | Result | Reference |

|---|---|---|---|---|

| Gene Mutation | Salmonella typhimurium (TA100, TA1538, TA98) | With S9 Mix | Positive | nih.gov |

| Sex-Linked Recessive Lethal | Drosophila melanogaster | N/A | Positive | nih.gov |

| Unscheduled DNA Synthesis | Rat Primary Hepatocytes | N/A | Negative | nih.gov |

| DNA Damage & Chromosomal Aberrations | Human Lymphocytes (in vitro) | N/A | Positive | nih.gov |

| Sister Chromatid Exchanges | Human Lymphocytes (in vitro) | N/A | Negative | nih.gov |

| Gene Mutation & Sister Chromatid Exchanges | Rodent Cells (in vitro) | N/A | Positive | nih.gov |

In Vitro Toxicological Assays and Cellular Responses

In vitro studies are crucial for elucidating the cellular mechanisms of toxicity. For isocyanates, these assays have demonstrated a range of cellular responses, including cytotoxicity, induction of oxidative stress, and inflammatory responses. As mentioned, studies on human lymphocytes exposed to TDI have shown evidence of chromosomal damage. nih.gov The cytotoxicity of various chemical compounds can be assessed by determining the concentration that inhibits cell viability by 50% (IC50). For example, in studies of airborne particulate matter, different organic extracts showed varying levels of cytotoxicity in human lymphocyte cultures, with IC50 values ranging from 0.17 mM to 0.47 mM. mdpi.com While specific in vitro data for this compound is lacking, it is expected to induce similar cytotoxic and genotoxic responses in cultured cells, mediated by its reactive isocyanate groups.

In Vivo Studies on Biological Systems and Organ-Specific Effects

In vivo animal studies provide critical information on the systemic toxicity and target organs of a chemical. For diisocyanates, the primary target of toxicity following inhalation is the respiratory tract. epa.gov Both aromatic and aliphatic diisocyanates are known to cause pulmonary toxicity at low exposure levels. epa.gov

Long-term gavage studies of commercial-grade TDI in F344/N rats and B6C3F1 mice resulted in the appearance of tumors at multiple sites. canada.canih.gov In male rats, there was a significant increase in subcutaneous fibromas and fibrosarcomas. nih.gov These findings have led to the classification of TDI as a potential carcinogen. researchgate.netcanada.ca

The introduction of a chlorine atom onto the aromatic ring may influence the compound's distribution and metabolism, potentially leading to different or enhanced organ-specific effects. For instance, studies on 2-chloronitrobenzene and 4-chloronitrobenzene have shown various toxic effects, including methemoglobinemia, anemia, and damage to the liver, kidneys, and testes in rats and mice following inhalation. nih.gov Therefore, in vivo exposure to this compound could potentially lead to toxicity in the respiratory system, as is typical for isocyanates, as well as possible effects on other organ systems such as the liver, kidneys, and hematopoietic system, influenced by the chloro-substitution. toxmsdt.com

Structure-Toxicity Relationships of Halogenated Isocyanates

The toxicity of a chemical is intrinsically linked to its molecular structure. For halogenated compounds, factors such as the type and position of the halogen atom can significantly alter biological activity. Quantitative structure-activity relationship (QSAR) studies on halogenated aliphatic chemicals have shown that toxicity can be correlated with physicochemical parameters like the 1-octanol/water partition coefficient (logKow), which represents hydrophobicity, and the energy of the lowest unoccupied molecular orbital (Elumo), which relates to electrophilicity. nih.gov

For halogenated isocyanates, the addition of a halogen like chlorine to the aromatic ring has several predictable effects:

Increased Electrophilicity : The electron-withdrawing nature of the chlorine atom can increase the electrophilicity of the isocyanate groups, potentially enhancing their reactivity towards biological nucleophiles.

Altered Hydrophobicity : The addition of a chlorine atom generally increases the lipophilicity (and thus logKow) of a molecule. This could affect its absorption, distribution, and partitioning into cellular membranes.

Modified Metabolism : The chlorine atom provides a new site for metabolic enzymes, potentially altering the detoxification or bioactivation pathways compared to the non-halogenated parent compound.

While direct comparative toxicity data between TDI and this compound is not available, the principles of structure-activity relationships suggest that the chlorinated analogue may exhibit different, and potentially greater, reactivity and toxicity. nih.govnih.gov

Novel Derivatives, Functionalizations, and Future Research Directions

Synthesis of Functionalized 1-Chloro-2,4-diisocyanato-5-methylbenzene Derivatives

The synthesis of functionalized derivatives of this compound primarily involves reactions targeting the highly electrophilic isocyanate (-NCO) groups. youtube.com These groups readily react with nucleophiles containing active hydrogen atoms, such as alcohols, amines, and thiols, to form urethane, urea (B33335), and thiourethane linkages, respectively. researchgate.netulprospector.com This reactivity is the foundation for creating a wide array of functionalized molecules and polymers.

The synthetic pathway to this compound itself is analogous to that of commercial TDI isomers. wikipedia.orgsmolecule.com The process would typically begin with 1-chloro-2-methylbenzene, which undergoes nitration to form dinitro derivatives. Subsequent catalytic hydrogenation reduces the nitro groups to amine groups, yielding 1-chloro-2,4-diamino-5-methylbenzene. The final step is phosgenation, where the diamine reacts with phosgene (B1210022) (COCl₂) or a phosgene equivalent to produce the target diisocyanate, releasing hydrochloric acid as a byproduct. wikipedia.orgsmolecule.comwikipedia.org

Functionalization can be achieved by reacting the diisocyanate with various organic molecules. For instance, reactions with mono-functional alcohols or amines can cap one of the isocyanate groups, leaving the other available for further reactions. The reaction with polyols (molecules with two or more hydroxyl groups) leads to the formation of polyurethanes. youtube.comresearchgate.net The properties of these resulting polymers can be precisely controlled by the choice of the polyol. Recent research has also explored the functionalization of nanomaterials, such as graphene oxide (GO), with diisocyanates like TDI. nih.govtandfonline.com The hydroxyl and carboxyl groups on the surface of GO react with the isocyanate groups, covalently attaching the diisocyanate to the GO sheets. nih.govmdpi.com This modification enhances the dispersibility of GO in organic solvents and improves the interfacial adhesion when incorporated into a polymer matrix. tandfonline.com

Table 1: Examples of Functionalization Reactions

| Reactant | Functional Group | Resulting Linkage | Product Class |

|---|---|---|---|

| Alcohol (R-OH) | Hydroxyl | Urethane | Polyurethane Precursor/Polymer |

| Amine (R-NH₂) | Amino | Urea | Polyurea Precursor/Polymer |

| Polyol (HO-R-OH) | Multiple Hydroxyls | Polyurethane | Polymer |

Exploration of Blocked Isocyanate Adducts for Controlled Reactivity

The high reactivity of isocyanate groups, while advantageous for polymerization, can also present challenges in formulation, storage, and processing. To address this, the concept of "blocked isocyanates" has been extensively developed. wikipedia.org A blocked isocyanate is formed by reacting the NCO group with a "blocking agent," creating a thermally reversible adduct. newlifechem.comresearchgate.net This adduct is stable at ambient temperatures but regenerates the reactive isocyanate group upon heating to a specific "deblocking" temperature. nih.govnih.gov This mechanism allows for the creation of one-component (1K) systems that are stable during storage but can be cured on demand with heat. wikipedia.orgnewlifechem.com

The application of this technology to this compound would involve reacting it with a suitable blocking agent to form a stable adduct. This blocked derivative could then be formulated with polyols or other co-reactants into a stable mixture. Upon heating, the isocyanate would be regenerated in-situ to initiate polymerization, forming a crosslinked network. This controlled reactivity is particularly valuable in applications like coatings, adhesives, and sealants where a long pot life followed by rapid curing is desired. wikipedia.orgnewlifechem.com

Table 2: Common Isocyanate Blocking Agents and Their Approximate Deblocking Temperatures

| Blocking Agent | Deblocking Temperature (°C) |

|---|---|

| Sodium Bisulfite | 85 |

| Diethyl Malonate | 110 |

| 3,5-Dimethylpyrazole | 115 |

| Methyl Ethyl Ketoxime (MEKO) | 135 |

| Phenol (B47542) | 150 |

| ε-Caprolactam | 170 |

Source: Data compiled from various chemical sources. wikipedia.org

Applications in Advanced Chemical Synthesis

The primary application of diisocyanates, including this compound, is as a monomer for the synthesis of polyurethanes. pciplindia.commdpi.com The presence of the chlorine atom in its structure is anticipated to confer specific properties to the resulting polymers, such as enhanced flame retardancy and chemical resistance. These materials are used in a vast range of products, including flexible and rigid foams, coatings, adhesives, sealants, and elastomers. pciplindia.comresearchgate.net

Blocked adducts of this chlorinated TDI derivative are particularly useful in formulating high-performance, one-component polyurethane coatings. newlifechem.com These are used in demanding applications such as automotive refinishing, coil coatings, and protective finishes for metal and wood. newlifechem.compciplindia.com The ability to control the cure temperature allows for their use on various substrates and in different industrial processes.

Furthermore, functionalized derivatives are finding use in the creation of advanced composite materials. For example, TDI-functionalized graphene oxide has been used as a reinforcing agent in waterborne polyurethane composites. The resulting nanocomposites exhibit significantly improved mechanical and thermal properties. tandfonline.com The tensile strength and initial thermal degradation temperature were notably increased compared to the unreinforced polymer, a result attributed to the strong interfacial adhesion between the functionalized filler and the polymer matrix. tandfonline.com Similar applications can be envisaged for derivatives of this compound, where the functionalized isocyanate acts as a molecular bridge to enhance the performance of composite materials.

Table 3: Performance Enhancement of Waterborne Polyurethane (WPU) with TDI-Functionalized Graphene Oxide (TDI-GO)

| Material | Tensile Stress (MPa) | Initial Degradation Temp. (°C) |

|---|---|---|

| Pure WPU | 13.32 | 249 |

| WPU + TDI-GO | 18.80 | 288 |

Source: Data from studies on reinforced polyurethane composites. tandfonline.com

Emerging Research Areas and Potential Interdisciplinary Studies

Future research on this compound and its derivatives is poised to expand into several innovative areas, often at the intersection of different scientific disciplines.

Novel Polymer Architectures: Beyond linear polyurethanes, research is exploring the synthesis of more complex polymer architectures. This includes the formation of dimers and trimers which can act as crosslinking agents to create highly durable and thermally stable polymer networks, suitable for advanced coatings and composites. mdpi.com

"Green" Polyurethane Systems: A significant research thrust is the development of more environmentally benign polyurethane systems. This includes the use of blocked isocyanates to reduce worker exposure to free isocyanate monomers and the exploration of non-isocyanate routes to polyurethanes. aidic.it Research into catalysts that lower the deblocking temperature of adducts could also reduce the energy consumption of curing processes.

Biomedical Applications: Polyurethanes are valued for their biocompatibility and good mechanical properties, leading to their use in cardiovascular devices and other medical implants. researchgate.net An emerging field involves the surface functionalization of polyurethanes with bioactive molecules, such as peptides, to promote specific cellular responses like endothelial cell adhesion, which is crucial for developing improved vascular grafts. researchgate.net Derivatives of this compound could be used to create novel polyurethane biomaterials, with research focusing on their biocompatibility and long-term stability.

Advanced Functional Materials: The combination of isocyanate chemistry with nanotechnology offers exciting possibilities. Functionalizing nanoparticles, carbon nanotubes, or other nanomaterials with this compound can create hybrid materials with synergistic properties. These materials could find applications in electronics, sensors, and high-performance composites.

Computational Modeling: The use of computational chemistry and molecular modeling is becoming an invaluable tool for predicting the properties of new polymers and understanding reaction mechanisms. nih.gov Simulating the reactivity of this compound, the deblocking of its adducts, and the properties of the resulting polymers can accelerate the design and discovery of new materials for specific applications. nih.gov

These interdisciplinary research directions highlight the ongoing potential of this compound as a key component in the development of next-generation polymers and advanced materials.

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents | Temperature | Solvent | Yield |

|---|---|---|---|---|

| Chlorination | Cl₂, FeCl₃ | 50°C | CCl₄ | 85% |

| Isocyanate Formation | Triphosgene | 0–5°C | DCM | 70% |

Basic: How is the molecular structure confirmed experimentally?

- X-ray Crystallography : SHELX software refines diffraction data to determine bond lengths/angles .

- Spectroscopy :

Basic: What in vitro assays are used to assess antimicrobial activity?

Q. Table 2: Antimicrobial Activity of Analogous Compounds

| Compound | Gram-positive MIC (µg/mL) | Gram-negative MIC (µg/mL) | DNA Gyrase IC₅₀ (µM) |

|---|---|---|---|

| Thiomorpholine derivative | 8–16 | >64 | 1.2 |

| Piperazine derivative | 4–8 | >64 | 0.8 |

Advanced: How can reaction conditions be optimized for higher yields?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve isocyanate stability.

- Temperature Control : Slow addition of phosgene at 0–5°C minimizes side reactions.

- Catalysis : Lewis acids (e.g., ZnCl₂) enhance electrophilic substitution efficiency .

Advanced: How to resolve discrepancies in antimicrobial activity data across studies?

- Strain Variability : Use standardized strains (e.g., ATCC) and confirm susceptibility via CLSI guidelines.

- Mechanistic Studies : Combine MIC assays with target-specific tests (e.g., DNA gyrase inhibition) to differentiate bactericidal vs. bacteriostatic effects .

Advanced: How to validate molecular docking predictions for DNA gyrase binding?

- Docking Software : Use AutoDock Vina or Schrödinger Suite with PDB structures (e.g., 1KZN).

- Experimental Cross-Validation : Compare predicted binding energies with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data. For example, a docking score of −9.5 kcal/mol correlated with ITC Kd = 1.8 µM in related compounds .

Advanced: What biomarkers are used to assess oxidative stress induced by this compound?

- GST Activity Assay : Monitor conjugation of glutathione (GSH) with 1-chloro-2,4-dinitrobenzene (CDNB) at λ = 340 nm. Elevated GST activity indicates detoxification response .

- Lipid Peroxidation : Measure malondialdehyde (MDA) via thiobarbituric acid reactive substances (TBARS) assay.

Advanced: Which crystallographic techniques refine the structure of this compound?

- SHELX Workflow :

- Twinned Data Handling : Apply HKLF 5 format in SHELXL for twin refinement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.